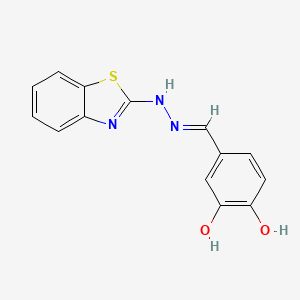

3,4-dihydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone

Vue d'ensemble

Description

3,4-Dihydroxybenzaldehyde, also known as Protocatechualdehyde, is a phenolic aldehyde . It can be used as a reactant for the synthesis of copolymers containing poly (p -phenylenevinylene) chromophore to be used in light-emitting electrochemical cell . It also has potential applications as anti-cancer agents against human colon cancer cells .

Molecular Structure Analysis

The molecular structure of 3,4-dihydroxybenzaldehyde consists of a benzene ring with two hydroxyl groups and one aldehyde group . The exact structure of “3,4-dihydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone” is not available.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, 3,4-dihydroxybenzaldehyde is known to participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of copolymers .Physical and Chemical Properties Analysis

3,4-Dihydroxybenzaldehyde has a molecular weight of 138.12 g/mol . It has a melting point of 150-157°C .Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,4-dihydroxybenzaldehyde (DBD) is the enzyme O-GlcNAc transferase (OGT) . OGT is a regulatory enzyme of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which plays a crucial role in cellular energy metabolism .

Mode of Action

DBD interacts with its target, OGT, by increasing its levels . This interaction results in the inhibition of neuronal apoptosis, thereby providing a cerebral protective effect . DBD can effectively combat cerebral ischemia/reperfusion (I/R) injury in rats .

Biochemical Pathways

DBD affects several biochemical pathways, including amino sugar and nucleotide sugar metabolism and the pentose phosphate pathway . These pathways are involved in energy metabolism and the generation of adenosine triphosphate (ATP), the primary energy currency of the cell .

Result of Action

DBD’s action results in reduced cerebral infarct volume, improved neurological function, and increased ATP content . It also leads to the recovery of mitochondrial damage, as evidenced by the improvement of mitochondrial morphology and the reduction of oxidative stress damage .

Action Environment

The action of DBD is influenced by the environment within the brain tissue, particularly during conditions of cerebral I/R injury . The right middle cerebral artery of the rats was occluded for 2 h and reperfused for 24 h to simulate brain I/R injury . The effectiveness of DBD in this environment suggests that it may be a potential therapeutic target for brain I/R injury .

Propriétés

IUPAC Name |

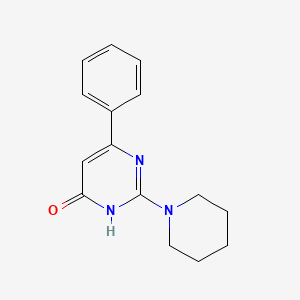

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-11-6-5-9(7-12(11)19)8-15-17-14-16-10-3-1-2-4-13(10)20-14/h1-8,18-19H,(H,16,17)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDDQDRAORENL-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416455 | |

| Record name | STK560248 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5491-96-3 | |

| Record name | STK560248 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3716934.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3716990.png)

![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3717003.png)

![5-amino-3-[1-cyano-2-(1H-indol-3-yl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3717005.png)

![N-(1,2-dihydro-5-acenaphthylenyl)-2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3717013.png)

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B3717016.png)

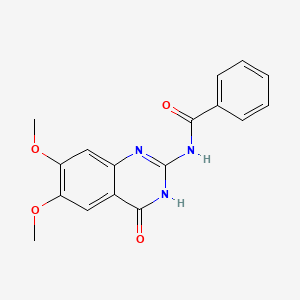

![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3717030.png)

![5,5-dimethyl-2-{[(5-methyl-2-pyridinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3717035.png)

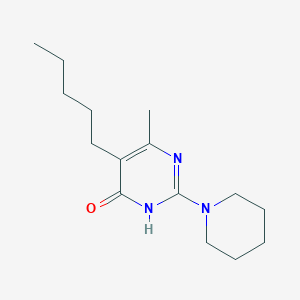

![5,5-dimethyl-2-{1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propylidene}-1,3-cyclohexanedione](/img/structure/B3717047.png)